molecular formula C32H30N4O5 B10840117 1-allyl-5''-O-tritylinosine

1-allyl-5''-O-tritylinosine

Cat. No. B10840117
M. Wt: 550.6 g/mol
InChI Key: WUKAFOPIIOGNJA-QWOIFIOOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5’-O-tritylinosine typically involves the protection of inosine derivatives. One efficient method is the microwave-assisted synthesis, which allows for the protection of inosine derivatives in significantly higher yields and shorter reaction times compared to standard thermal conditions

Industrial Production Methods

While specific industrial production methods for 1-allyl-5’-O-tritylinosine are not well-documented, the general principles of nucleoside derivative synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-allyl-5’-O-tritylinosine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.

    Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-allyl-5’-O-tritylinosine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-5’-O-tritylinosine is unique due to the presence of the allyl group, which can undergo various chemical reactions, providing a versatile platform for further chemical modifications. Additionally, its specific inhibition of thymidine phosphorylase makes it a valuable compound for studying angiogenesis and developing anti-cancer therapies .

properties

Molecular Formula

C32H30N4O5

Molecular Weight

550.6 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1-prop-2-enylpurin-6-one

InChI

InChI=1S/C32H30N4O5/c1-2-18-35-20-34-29-26(30(35)39)33-21-36(29)31-28(38)27(37)25(41-31)19-40-32(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,25,27-28,31,37-38H,1,18-19H2/t25-,27-,28-,31-/m1/s1

InChI Key

WUKAFOPIIOGNJA-QWOIFIOOSA-N

Isomeric SMILES

C=CCN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O

Canonical SMILES

C=CCN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O

Origin of Product

United States

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